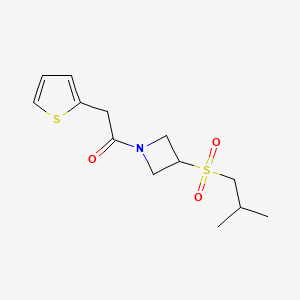

![molecular formula C15H8Cl2N4S B2587916 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 113486-87-6](/img/structure/B2587916.png)

3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

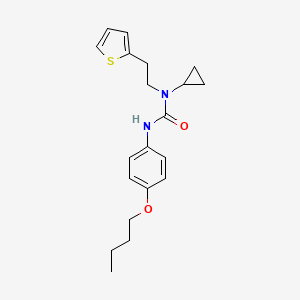

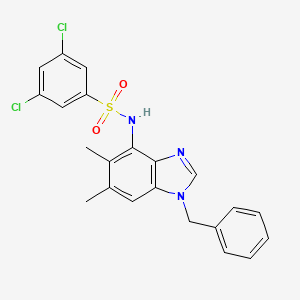

“3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound . It belongs to the class of triazolothiadiazines, which are hybrid nuclei made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves the use of starting materials like isophthalic acid and dimethyl benzene-1,3-dicarboxylate to give acid hydrazide compounds . These are then converted into 4-amino-1,2,4-triazole-3-thiol-5-yl compound by cyclization reaction with ethanoic KOH, CS2, and excess of hydrazine hydrate . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis triazolo has been proposed .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows it to manifest substituents around a core scaffold in defined three-dimensional representations .

Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis from starting materials and its interactions with other compounds in biological systems . The synthesized compounds have been found to exhibit weak luminescent properties in MeCN solution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its optical, electrochemical, and semiconductor properties . It also exhibits ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have demonstrated significant antibacterial properties. Research has shown these compounds to be effective against various bacterial strains, including S. aureus, E.coli, and B.subtilis. This indicates their potential application in developing new antibacterial agents (Hu & Li, 2010).

Anti-Inflammatory and Analgesic Properties

Some derivatives of this compound have been found to possess anti-inflammatory and analgesic properties. In vivo studies comparing these compounds to standard drugs like ibuprofen showed promising results, indicating their potential for use in treating inflammation and pain (Akhter, Hassan, & Amir, 2014).

Anticancer Activities

Research has indicated that certain derivatives of this compound exhibit inhibitory activity against the proliferation of various cancer cell lines, including liver, lung, and breast cancer cells. This suggests its potential application in cancer research and treatment (Ding & Li, 2011).

Anticonvulsant Activities

Studies have shown that this compound derivatives possess potent anticonvulsant activity. This finding opens avenues for the development of new treatments for seizure disorders, with some compounds demonstrating broad-spectrum activity in several models (Deng et al., 2012).

Zukünftige Richtungen

The future directions for “3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in drug design, discovery, and development . It may serve as a potential anti-breast cancer agent .

Eigenschaften

IUPAC Name |

3,6-bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4S/c16-11-5-1-9(2-6-11)13-18-19-15-21(13)20-14(22-15)10-3-7-12(17)8-4-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMQHHSRMIOZLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

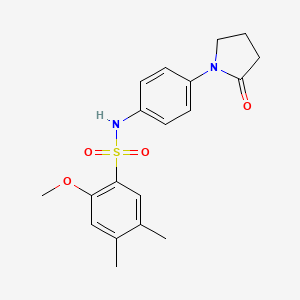

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)

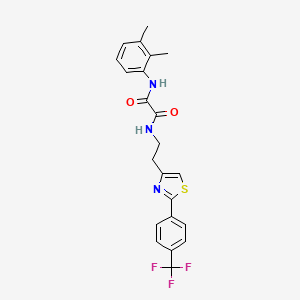

![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)

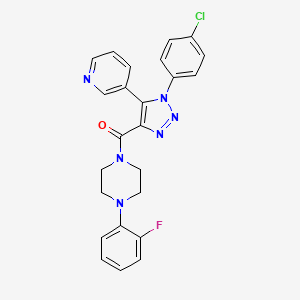

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)